2,2-Dimethyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one , also known by its IUPAC name 2-methyl-1-(4-pyridinyl)-1-propanone , is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 g/mol . The compound features a piperidine ring, a pyridine moiety, and a ketone functional group.
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one consists of a piperidine ring attached to a pyridine group via an oxygen atom. The ketone group is located at the end of the alkyl chain. For a visual representation, refer to the 2D structure provided in the NIST Chemistry WebBook .
Physical And Chemical Properties Analysis
Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, such as the one , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Antioxidant Activity
Some derivatives of 2-methoxyphenols, which have a similar structure to the compound , have been found to possess antioxidant activity . These therapeutic antioxidants are promising candidates for preventing and treating conditions in which oxidative stress is a contributing factor .
Anti-inflammatory Agents
Research has shown that certain synthetic compounds, including those similar to the one , possess good radical scavenging activity, making them potential anti-inflammatory agents .
NF-κB Inhibitors
Certain N - (tetrahydroquinolin-1-yl) amide compounds can be used as NF-κB inhibitors, which could be useful in anticancer drug research .
Retinoid Nuclear Modulators
Retinoid nuclear modulators are important agents for the treatment of metabolic and immunological diseases . Compounds similar to the one could potentially be used in this field .
6. Inhibitors of Lipopolysaccharide (LPS)-induced Inflammatory Mediators LPS-induced inflammatory mediators might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases . Compounds similar to the one could potentially be used in this field .
Antifungal Agents
The compound has shown inhibitory effects against certain fungi, with EC 50 values of 5.07 and 4.81 μg/mL for two different fungal species .
Antimicrobial Agents
The compound has also shown inhibitory effects against certain microbes, with EC 50 values of 4.98, 5.44, and 6.34 μg/mL for three different microbial species .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design due to their wide range of chemical and biological properties .
Mode of Action
It’s known that piperidine derivatives can undergo a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have a broad range of pharmacological activities .
properties
IUPAC Name |
2,2-dimethyl-1-(3-pyridin-4-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)14(18)17-10-4-5-13(11-17)19-12-6-8-16-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMUCKIRAVAANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.